Ribavirin 2',3',5'-triacetate
Overview
Description
Ribavirin 2’,3’,5’-triacetate is a prodrug that is rapidly converted to ribavirin in vivo. Ribavirin itself is a synthetic nucleoside analog with broad-spectrum antiviral activity. Ribavirin 2’,3’,5’-triacetate is used in scientific research to study its antiviral properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ribavirin 2’,3’,5’-triacetate can be synthesized from ribavirin through acetylation. The process involves the reaction of ribavirin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and results in the formation of ribavirin 2’,3’,5’-triacetate .
Industrial Production Methods
Industrial production of ribavirin 2’,3’,5’-triacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ribavirin 2’,3’,5’-triacetate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: Ribavirin 2’,3’,5’-triacetate can be hydrolyzed to ribavirin in the presence of water or aqueous solutions under mild acidic or basic conditions.
Oxidation: Oxidative reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: The major product of hydrolysis is ribavirin.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives of ribavirin.
Substitution: Substitution reactions can yield a variety of ribavirin derivatives depending on the nucleophile used.
Scientific Research Applications
Ribavirin 2’,3’,5’-triacetate has several scientific research applications:
Virology: It is used to study the antiviral activity against various RNA and DNA viruses, including hepatitis C virus, respiratory syncytial virus, and influenza virus.
Pharmacology: Research on its pharmacokinetics and pharmacodynamics helps in understanding its metabolism and mechanism of action.
Drug Development: It serves as a model compound for developing new antiviral agents with improved efficacy and reduced toxicity.
Mechanism of Action
Ribavirin 2’,3’,5’-triacetate is converted to ribavirin in vivo, which then exerts its antiviral effects. Ribavirin inhibits viral RNA synthesis by incorporating into the viral RNA and causing mutations. It also inhibits inosine monophosphate dehydrogenase, leading to a depletion of guanosine triphosphate, which is essential for viral replication. Additionally, ribavirin interferes with viral mRNA capping, further inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Ribavirin: The parent compound of ribavirin 2’,3’,5’-triacetate, used in the treatment of hepatitis C and other viral infections.
3-Deazaguanine: An antiviral compound with similar activity against RNA viruses.
3-Deazauridine: Another antiviral agent with activity against RNA viruses.
Uniqueness
Ribavirin 2’,3’,5’-triacetate is unique due to its prodrug nature, which allows for improved bioavailability and targeted delivery of ribavirin. Its triacetate form enhances its stability and facilitates its conversion to the active ribavirin in vivo.
Biological Activity
Ribavirin 2',3',5'-triacetate is a derivative of ribavirin, a broad-spectrum antiviral agent known for its efficacy against various RNA and DNA viruses. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Ribavirin exerts its antiviral effects through several mechanisms:
-
Inhibition of Viral RNA Synthesis :
- Ribavirin is phosphorylated intracellularly to form ribavirin triphosphate (RTP), which inhibits viral mRNA polymerase by binding to the nucleotide binding site, preventing the correct nucleotide incorporation and leading to defective viral particles .
- RTP also inhibits enzymes involved in mRNA capping, disrupting the post-transcriptional modifications necessary for viral replication .
- Induction of Mutagenesis :
- Immunomodulatory Effects :
- Inhibition of Host Enzymes :
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in various studies:
- Half-Life : The terminal half-life is approximately 120 to 170 hours after administration .
- Clearance : The total clearance rate is around 26 L/h following a single oral dose .
- Bioavailability : Ribavirin is primarily eliminated via renal excretion, with about 61% detected in urine after administration .
Study on Rotavirus
In a study investigating the effects of this compound on simian rotavirus infections in mice, it was found that:
- Treatment with ribavirin triacetate significantly increased mean survival time compared to untreated controls, although it did not significantly increase overall survival rates .
- The compound was observed to reduce the severity of symptoms such as diarrhea in infected mice .
Treatment of Dengue Virus
A study focused on intracranial dengue virus infections demonstrated that intraperitoneal administration of this compound resulted in significant antiviral effects, indicating its potential utility in treating severe dengue infections .
Summary of Adverse Effects
Clinical trials have reported various adverse effects associated with ribavirin treatment:
- Common side effects include anemia, gastrointestinal disturbances, and psychiatric disorders such as depression. In one trial, the incidence of anemia was noted to increase with higher doses of ribavirin .
- Serious adverse events were reported in approximately 27% of patients receiving higher doses compared to 21% in lower dose groups .
Comparative Table of Biological Activities
Activity | Ribavirin | This compound |
---|---|---|
Inhibition of RNA Synthesis | Yes | Yes |
Induction of Mutagenesis | Yes | Yes |
Immunomodulatory Effects | Yes | Yes |
Antiviral Efficacy Against Dengue | No | Yes |
Increase in Survival Time (Mice) | No | Yes |
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-carbamoyl-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)14(26-9)18-5-16-13(17-18)12(15)22/h5,9-11,14H,4H2,1-3H3,(H2,15,22)/t9-,10-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXXBJKZJDPHAU-ZHSDAYTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193356 | |
Record name | Ribavirin 2',3',5'-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40372-03-0 | |
Record name | 1-(2,3,5-Tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40372-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribavirin 2',3',5'-triacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040372030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribavirin 2',3',5'-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ribavirin 2,3,5 triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.